molecular formula C23H22ClN3O3S B2553543 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 899982-23-1

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2553543
CAS RN: 899982-23-1
M. Wt: 455.96
InChI Key: MXSQQDPZIGMINB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuro[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure likely contains a benzofuro[3,2-d]pyrimidin core, with various functional groups attached, including a sulfanyl group and an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group might undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Dual Inhibitory Activity

Compounds structurally related to "2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide" have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. For example, certain thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent dual inhibitory activities against human TS and DHFR, demonstrating their potential in cancer therapy (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structures of compounds containing similar functional groups have been analyzed to understand their molecular conformations and interactions. Such studies provide insights into the compound's stability, reactivity, and potential binding affinities to biological targets. Analysis of the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom, which could influence their biological activity (Subasri et al., 2016).

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer activity of thieno[2,3-d]pyrimidine derivatives and related compounds. These compounds have been tested against various cancer cell lines to assess their potency and selectivity. Some derivatives have shown promising anticancer activity, which could be attributed to their ability to inhibit crucial enzymes involved in cell proliferation (Gangjee et al., 1996).

Synthesis and Chemical Reactivity

Research has also focused on the synthesis and chemical reactivity of related compounds, aiming to develop efficient methods for creating derivatives with enhanced biological activities or improved physicochemical properties. For instance, studies on the intramolecular cyclization of related compounds have led to the synthesis of novel pyridin-2(1H)-ones, demonstrating the versatility of these chemical frameworks in generating diverse and biologically relevant molecules (Savchenko et al., 2020).

Safety and Hazards

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, appropriate safety measures should be taken when handling and storing it .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be explored for various uses, depending on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-3-4-12-27-22(29)21-20(15-8-5-6-11-18(15)30-21)26-23(27)31-13-19(28)25-17-10-7-9-16(24)14(17)2/h5-11H,3-4,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSQQDPZIGMINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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